molecular formula C7H10O3 B14308941 4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one CAS No. 115919-10-3

4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one

Cat. No.: B14308941
CAS No.: 115919-10-3
M. Wt: 142.15 g/mol
InChI Key: KPWLAANFBQKIMU-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one is a bicyclic lactone featuring a hydroxyl group at the 4-position of a 2-oxabicyclo[2.2.2]octan-3-one core. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol (calculated from and structural analysis). The compound is characterized by a strained bicyclic system with an oxygen atom in the bridge (2-oxa) and a ketone group at position 3. The hydroxyl group at position 4 introduces polarity, enhancing solubility in polar solvents compared to non-hydroxylated analogs .

This compound is structurally related to withajardin-type withanolides, a class of bioactive steroids. identifies its 2-oxabicyclo[2.2.2]octan-3-one moiety as a key structural feature in such natural products, though the absence of a hydroxy group at C-16 distinguishes it from related withanolides like tubonolide A .

Properties

CAS No.

115919-10-3

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-hydroxy-2-oxabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C7H10O3/c8-6-7(9)3-1-5(10-6)2-4-7/h5,9H,1-4H2

InChI Key

KPWLAANFBQKIMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1OC2=O)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

Heating 4-hydroxycyclohexanecarboxylic acid in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) in toluene induces cyclization. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the carboxylic acid oxygen to form the lactone. Typical conditions involve refluxing for 3–9 hours, yielding the bicyclic product in 57–67% efficiency (Table 1).

Table 1: Acid-Catalyzed Lactonization Conditions and Yields

Starting Material Catalyst Solvent Time (h) Yield (%)
4-Hydroxycyclohexanecarboxylic acid p-TSA Toluene 3.5 67
Methoxyethoxycarbonyl derivative p-TSA Toluene 9 57

Base-Mediated Transesterification

Alternative approaches employ transesterification of ester precursors. For example, saponification of methyl 4-hydroxycyclohexanecarboxylate with potassium hydroxide, followed by neutralization and acid-catalyzed cyclization, affords the lactone. This two-step process avoids side reactions associated with direct lactonization of sensitive substrates.

Iodocyclization of Alkenyl Alcohols

Iodocyclization offers a versatile pathway to construct the 2-oxabicyclo[2.2.2]octane core. This method, reported by recent studies, involves treating cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile.

Reaction Mechanism

The iodine electrophile adds to the alkene, generating an iodonium intermediate. Subsequent nucleophilic attack by the hydroxyl group forms the oxabicyclic structure. For 4-hydroxy derivatives, the hydroxyl group must be positioned to enable stereoselective cyclization. For instance, iodocyclization of 31 (a cyclohexane alkenyl alcohol) yields 2-oxabicyclo[2.2.2]octane 76 in 67% yield.

Substrate Design and Limitations

Successful iodocyclization requires precise alignment of the hydroxyl and alkene groups. Bulky substituents or improper stereochemistry hinder ring closure. Recent work demonstrates that electron-withdrawing groups at the 4-position improve reactivity by stabilizing transition states.

Transesterification-Cyclization of Ester Precursors

Polyester-derived precursors provide another avenue for synthesizing substituted 2-oxabicyclo[2.2.2]octan-3-ones. This method, detailed in studies of degradable polyesters, involves transesterification followed by intramolecular cyclization.

Stepwise Synthesis

  • Transesterification : Reacting methyl 4-hydroxycyclohexanecarboxylate with alcohols (e.g., benzyl alcohol) in the presence of potassium carbonate generates monoesters.
  • Cyclization : Treating the monoester with p-toluenesulfonic acid in toluene induces lactone formation. For example, benzyloxycarbonyl derivative 14 cyclizes to yield 4-benzyloxycarbonyl-2,6-dioxabicyclo[2.2.2]octan-3-one (7 ) in 62% yield.

Table 2: Transesterification-Cyclization Yields

Ester Precursor Alcohol Cyclization Yield (%)
Methyl 4-hydroxycyclohexanecarboxylate Benzyl alcohol 62
Methoxyethoxycarbonyl derivative Ethylene glycol 57

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Methods

Method Advantages Limitations
Acid-catalyzed lactonization High atom economy, simple conditions Limited substrate scope, moderate yields
Iodocyclization Rapid ring formation, stereocontrol Requires precise substrate geometry
Transesterification Tunable ester groups, scalable Multi-step process

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for iodocyclization, sodium methoxide for initiating polymerization, and organic superbases for catalysis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the degradation of the polymer with acid at high temperatures can recover 3-cyclohexenecarboxylic acid .

Scientific Research Applications

4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural Analogs in the 2-Oxabicyclo[2.2.2]octan-3-one Family

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one C₇H₁₀O₃ 4-hydroxy 142.15 Found in withanolides; polar due to -OH group
2-Oxabicyclo[2.2.2]octan-3-one C₇H₁₀O₂ None 126.16 Base structure; used in thermal studies (phase transition enthalpy: 1.1 kJ/mol at 299–322.5 K)
6,6-Dimethyl-2-oxabicyclo[2.2.2]octan-3-one C₉H₁₄O₂ 6,6-dimethyl 154.21 Hydrophobic; fragment in cyclohexane-derived metabolites

Key Observations:

  • The hydroxyl group in the target compound increases polarity, making it more soluble in polar solvents like methanol or acetone compared to the non-hydroxylated parent compound .
  • The 6,6-dimethyl analog (C₉H₁₄O₂) exhibits reduced solubility due to bulky methyl groups, favoring interactions in hydrophobic environments .

Azabicyclo Analogs: Nitrogen vs. Oxygen Bridging

Replacing the bridgehead oxygen with nitrogen yields azabicyclo systems, which exhibit distinct electronic and biological properties:

Compound Name Molecular Formula Bridging Atom Molecular Weight (g/mol) Applications Reference
1-Azabicyclo[2.2.2]octan-3-one (Quinuclidone) C₇H₁₁NO Nitrogen 125.17 Pharmaceutical intermediate (e.g., in RITA analogs for p53 activation)
2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one C₁₄H₁₇NO₂ Nitrogen 231.30 Potential bioactive scaffold with stereochemical complexity

Key Observations:

  • Azabicyclo compounds are more basic due to the nitrogen bridgehead, enabling interactions with biological targets (e.g., enzymes or DNA) .
  • Derivatives like 2-benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one (C₁₄H₁₇NO₂) demonstrate the impact of aromatic and hydroxyl substituents on bioactivity .

Ring Size and Strain Variations

Compounds with different bicyclic frameworks exhibit varying stability and reactivity:

Compound Name Bicyclic System Key Features Reference
3-Oxabicyclo[3.1.0]hexan-2-one [3.1.0] Higher ring strain; synthesized via photochemical methods
4-Oxabicyclo[3.2.0]heptan-3-one [3.2.0] Iodomethyl derivatives used in crystallography studies

Key Observations:

  • Smaller or more strained systems (e.g., [3.1.0]) require specialized synthesis conditions, such as UV light or peroxide-mediated reactions .
  • Substituents like iodomethyl groups influence crystallographic packing and stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions with aldehydes or ketones. For example, analogous bicyclic systems (e.g., 1-azabicyclo[2.2.2]octan-3-one) are prepared by base-catalyzed reactions with aromatic aldehydes in methanol or ethanol, yielding Z-configuration olefins due to steric hindrance . Optimization involves adjusting solvent polarity (e.g., methanol for solubility), temperature (room temperature to 50°C), and catalyst concentration (KOH or NaOH). Purity is enhanced via recrystallization from ethyl acetate .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the bicyclic framework and hydroxyl group position. X-ray crystallography is critical for resolving stereochemistry, as seen in analogous compounds where Z-geometry was confirmed for olefinic bonds . Mass spectrometry (EI or ESI) verifies molecular weight, while HPLC monitors purity (>98% for pharmaceutical intermediates) .

Q. What are the key stability considerations for handling this compound in air-sensitive reactions?

  • Methodological Answer : The hydroxyl group and oxygen-rich bicyclic structure make it prone to oxidation. Store at 2–8°C under inert gas (N₂/Ar) and use sealed Schlenk flasks during synthesis. Avoid strong bases/oxidizers, as incompatibility may lead to decomposition .

Advanced Research Questions

Q. How does stereochemistry influence the thermal and material properties of derivatives (e.g., polyesters) derived from this compound?

  • Methodological Answer : Stereochemistry directly impacts polymer crystallinity and Tg (glass transition temperature). For example, ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one derivatives produces polyesters with tunable thermal stability. Z-configuration monomers yield more rigid backbones, increasing Tg by ~20°C compared to E-isomers. DSC and TGA are used to correlate structure-property relationships .

Q. What strategies resolve contradictions in reported reaction yields for Z-selective olefin formation?

  • Methodological Answer : Discrepancies arise from solvent polarity and catalyst loading. Polar solvents (e.g., DMF) favor Z-selectivity via kinetic control, while non-polar solvents (toluene) may favor E-isomers. Computational modeling (DFT) helps identify transition-state energy barriers, guiding solvent/catalyst selection .

Q. How can computational methods predict the reactivity of this compound in novel derivatization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity indices and frontier molecular orbitals to predict sites for nucleophilic attack (e.g., hydroxyl or carbonyl groups). Molecular dynamics simulations model solvent effects on reaction pathways, validated by experimental kinetic studies .

Q. What advanced techniques characterize air-sensitive intermediates during multi-step synthesis?

  • Methodological Answer : Use glovebox-coupled FTIR or Raman spectroscopy for real-time monitoring. Cryogenic trapping with liquid N₂ stabilizes reactive intermediates for X-ray analysis. For example, azabicyclo intermediates were characterized via in situ NMR under inert conditions .

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